5-氯安非他酮富马酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro Bupropion Fumarate is a derivative of Bupropion, which is a selective dopamine uptake inhibitor used in the treatment of depression and smoking cessation .

Synthesis Analysis

The synthesis of Bupropion involves the use of organic synthetic techniques . The reaction scheme involves the use of N-bromosuccinimide, ammonium acetate, and ethyl acetate . The process also involves the use of green solvents and green metrics as part of the synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Bupropion include the use of N-bromosuccinimide and ammonium acetate . The reaction scheme involves reflux and recrystallisation techniques .科学研究应用

神经药理影响

- 安非他酮显著影响大鼠脑中的血清素和去甲肾上腺素神经元的活动,但不影响多巴胺神经元。长期使用安非他酮会增加血清素神经元的放电率,并减弱去甲肾上腺素神经元的放电率,这表明神经传递通路发生了改变 (Mansari et al., 2008)。

神经传递效应

- 通过渗透微型泵给药时,安非他酮会以剂量依赖的方式减弱去甲肾上腺素神经元的平均自发放电。这种影响可能归因于抑制性躯体树突 α2-肾上腺素受体的激活增加,而不是再摄取抑制,这突出了其独特的作用机制 (Dong & Blier, 2001)。

精神和神经化学效应

- 在涉及健康男性受试者的研究中,安非他酮既不改变去甲肾上腺素再摄取过程,也不改变血清素浓度,这表明其作为抑制剂的作用不同于其他精神兴奋剂。它可能通过增加释放来增强去甲肾上腺素的突触可利用性,但其行为特征与其他兴奋剂不同 (Gobbi et al., 2003)。

药物-药物相互作用研究

- 安非他酮可以抑制多种细胞色素 P450 酶,包括 CYP3A4、CYP2C9、CYP2D6 和 CYP2B6。这表明当安非他酮与由这些酶代谢的其他药物共同给药时需要谨慎 (Wang et al., 2020)。

5-羟色胺 3 型受体相互作用

- 安非他酮在临床上相关的浓度下抑制 5-羟色胺 3AB 异源通道。这种作用发生在临床环境中可达到的浓度下,并可能有助于安非他酮的抗抑郁作用 (Stuebler & Jansen, 2019)。

作用机制

Target of Action

5-Chloro Bupropion Fumarate primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) in the central nervous system . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

5-Chloro Bupropion Fumarate exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to downstream effects . In addition, it acts as a non-competitive nicotine receptor antagonist .

Biochemical Pathways

The primary biochemical pathway affected by 5-Chloro Bupropion Fumarate is the reuptake of norepinephrine and dopamine. By inhibiting this reuptake, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . It also affects the nicotine acetylcholine receptor, which plays a role in nicotine addiction .

Pharmacokinetics

The pharmacokinetics of 5-Chloro Bupropion Fumarate involve absorption, distribution, metabolism, and excretion (ADME). Bupropion is extensively metabolized in the liver to produce three pharmacologically active metabolites . The majority of bupropion is cleared via reduction to threohydrobupropion (66%) and erythrohydrobupropion (6%) . The time to peak plasma concentrations for bupropion is approximately 5 hours .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by 5-Chloro Bupropion Fumarate results in prolonged neurotransmitter action, which can alleviate symptoms of depression and aid in smoking cessation . It is also thought to confer anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is involved in the reward pathways associated with nicotine .

Action Environment

The action of 5-Chloro Bupropion Fumarate can be influenced by various environmental factors. Additionally, the compound’s action can be affected by the individual’s metabolic state, as bupropion is extensively metabolized in the liver .

安全和危害

属性

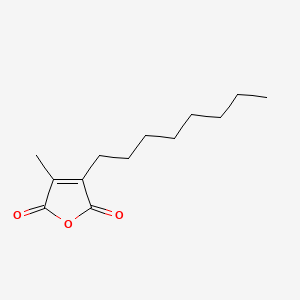

IUPAC Name |

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-10(14)7-11(15)6-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPTSVYSLXGEG-WLHGVMLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747320 |

Source

|

| Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro Bupropion Fumarate | |

CAS RN |

1193779-50-8 |

Source

|

| Record name | (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,5-dichlorophenyl)propan-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B585909.png)

![3-Ethoxy-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B585914.png)

![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)

![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)

![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)